5-Dihydrocortisone

Descripción

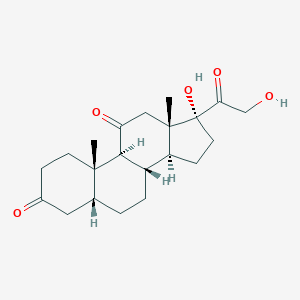

Structure

3D Structure

Propiedades

IUPAC Name |

(5R,8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-15,18,22,26H,3-11H2,1-2H3/t12-,14+,15+,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLWEYIBFOLMEM-FNLRALKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70987415 | |

| Record name | 5beta-Dihydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 17a,21-Dihydroxy-5b-pregnane-3,11,20-trione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68-54-2 | |

| Record name | (5β)-17,21-Dihydroxypregnane-3,11,20-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Dihydrocortisone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5beta-Dihydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROCORTISONE, (5.BETA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F8SZ90823 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 17a,21-Dihydroxy-5b-pregnane-3,11,20-trione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Deep Dive: 5α-Dihydrocortisone vs. 5β-Dihydrocortisone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cortisone (B1669442), a pivotal glucocorticoid, undergoes extensive metabolism that significantly modulates its biological activity. The reduction of the A-ring of the cortisone molecule, catalyzed by 5α- and 5β-reductases, results in the formation of two stereoisomers: 5α-dihydrocortisone (5α-DHC) and 5β-dihydrocortisone (5β-DHC). While historically considered inactive metabolites, emerging research indicates that the stereochemistry of this reduction is a critical determinant of biological function, with 5α-DHC retaining significant and potentially beneficial pharmacological properties that are absent in its 5β counterpart. This technical guide provides a comprehensive comparison of 5α-DHC and 5β-DHC, focusing on their biochemical properties, metabolic pathways, and differential effects on key signaling pathways. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a resource for researchers in endocrinology, pharmacology, and drug development.

Introduction

Glucocorticoids are a cornerstone of anti-inflammatory and immunosuppressive therapies. However, their clinical utility is often limited by a wide range of side effects, primarily stemming from their metabolic actions. The search for "dissociated" glucocorticoids—compounds that retain anti-inflammatory efficacy with an improved metabolic side-effect profile—is a major goal in drug development. The endogenous metabolites of glucocorticoids, such as the dihydro-derivatives of cortisone, offer a promising avenue for investigation.

The reduction of the C4-C5 double bond in the A-ring of cortisone is a key metabolic step, leading to the formation of either 5α- or 5β-dihydrocortisone. This stereoisomeric difference, seemingly minor, has profound implications for the molecule's three-dimensional structure and its ability to interact with steroid receptors. This guide will dissect these differences, providing a detailed technical comparison of these two metabolites.

Biochemical and Metabolic Profile

The formation of 5α-DHC and 5β-DHC from cortisone is catalyzed by distinct enzyme systems with specific tissue distributions.

-

5α-Reductases (SRD5A): Three isoenzymes (type 1, 2, and 3) are responsible for the formation of 5α-reduced steroids. SRD5A1 is predominantly found in the liver, skin, and brain, while SRD5A2 is primarily expressed in androgen-sensitive tissues like the prostate. SRD5A3 is also involved in steroid metabolism.

-

5β-Reductase (AKR1D1): A single enzyme, aldo-keto reductase family 1 member D1, is responsible for the formation of 5β-reduced steroids and is highly expressed in the liver.[1]

The differential expression of these enzymes leads to varying local concentrations of 5α-DHC and 5β-DHC in different tissues.

Table 1: Comparative Properties of 5α-Dihydrocortisone and 5β-Dihydrocortisone

| Property | 5α-Dihydrocortisone (Allo-dihydrocortisone) | 5β-Dihydrocortisone | Reference(s) |

| Systematic Name | (5α,17α,21-trihydroxypregnane-3,11,20-trione) | (5β,17α,21-trihydroxypregnane-3,11,20-trione) | |

| CAS Number | 516-41-6 | 68-54-2 | |

| Molecular Formula | C₂₁H₃₂O₅ | C₂₁H₃₀O₅ | |

| Molecular Weight | 364.48 g/mol | 362.46 g/mol | |

| Glucocorticoid Receptor (GR) Binding | Binds and activates the GR. | Significantly less effective at binding the GR; does not activate the GR. | [2][3] |

| Mineralocorticoid Receptor (MR) Binding | Does not exhibit significant mineralocorticoid activity. | Not reported to have significant mineralocorticoid activity. | [4] |

| Biological Activity | Possesses anti-inflammatory properties with potentially reduced metabolic effects. | Generally considered biologically inactive with respect to glucocorticoid action. | [3][5] |

Differential Signaling Pathways and Biological Activity

The primary distinction between 5α-DHC and 5β-DHC lies in their interaction with the glucocorticoid receptor (GR). 5α-DHC has been shown to bind to and activate the GR, whereas 5β-DHC is largely inactive at this receptor.[2][3] This differential receptor engagement leads to distinct downstream signaling events and biological outcomes.

Recent studies on the corticosterone (B1669441) (the primary glucocorticoid in rodents) analogue, 5α-dihydrocorticosterone, have revealed that it can exert anti-inflammatory effects comparable to the parent glucocorticoid while having a significantly lower impact on metabolic gene transcription.[3][5] This "dissociated" activity is of high interest for the development of novel anti-inflammatory drugs with fewer metabolic side effects.

The anti-inflammatory effects of glucocorticoids are largely mediated by the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1.[6] In contrast, many of the metabolic side effects are linked to the transactivation of genes involved in gluconeogenesis and other metabolic processes.[7] The ability of 5α-DHC to preferentially engage in transrepression over transactivation is a key area of ongoing research.

Experimental Protocols

Synthesis of 5α-Dihydrocortisone

The synthesis of 5α-dihydrocortisone can be achieved through the selective hydrogenation of a suitable cortisone precursor. A general approach involves the protection of other reactive groups followed by catalytic hydrogenation which preferentially attacks the A-ring from the alpha face.

Protocol Outline:

-

Protection of the C21 hydroxyl group: Cortisone is first acetylated at the C21 position to prevent its reduction.

-

Formation of a 3,5-pregnadien-3-ol ether: The C3 keto group is converted to an enol ether to direct the hydrogenation.

-

Catalytic Hydrogenation: The resulting compound is subjected to catalytic hydrogenation (e.g., using a palladium on carbon catalyst) to reduce the C4-C5 and C5-C6 double bonds, yielding the 5α-configuration.[8]

-

Deprotection: The protecting groups are then removed by acid hydrolysis and saponification to yield 5α-dihydrocortisone.[8]

Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the relative binding affinity of 5α-DHC and 5β-DHC for the glucocorticoid receptor.

Materials:

-

Cytosolic extract containing the glucocorticoid receptor (e.g., from cultured cells or rat liver).

-

Radiolabeled glucocorticoid (e.g., [³H]dexamethasone).

-

Unlabeled 5α-DHC and 5β-DHC.

-

Assay buffer.

-

Scintillation counter.

Protocol Outline:

-

Preparation of Cytosol: Homogenize tissue or cells in a suitable buffer and centrifuge to obtain the cytosolic fraction containing the GR.

-

Incubation: Incubate a constant amount of cytosol and radiolabeled glucocorticoid with increasing concentrations of unlabeled 5α-DHC or 5β-DHC.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand (e.g., using dextran-coated charcoal).

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the unlabeled competitor to determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the binding of the radioligand). The affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[9]

Reporter Gene Assay for GR Transactivation

This assay measures the ability of 5α-DHC and 5β-DHC to activate gene transcription through the GR.

Materials:

-

A suitable cell line (e.g., HeLa or H4IIE) that does not endogenously express high levels of GR.

-

An expression vector for the human glucocorticoid receptor (hGR).

-

A reporter plasmid containing a glucocorticoid-responsive element (GRE) linked to a reporter gene (e.g., luciferase).

-

Transfection reagent.

-

5α-DHC and 5β-DHC.

-

Luciferase assay system.

Protocol Outline:

-

Co-transfection: Co-transfect the cells with the hGR expression vector and the GRE-luciferase reporter plasmid.

-

Treatment: After allowing for protein expression, treat the cells with varying concentrations of 5α-DHC or 5β-DHC.

-

Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot the normalized luciferase activity against the concentration of the steroid to determine the dose-response curve and the EC₅₀ value.[2]

Future Directions and Conclusion

The distinct biological profiles of 5α-DHC and 5β-DHC highlight the critical role of stereospecific metabolism in modulating glucocorticoid activity. 5α-DHC emerges as a molecule of significant interest, with its potential as a dissociated glucocorticoid warranting further investigation. Future research should focus on:

-

Elucidating the precise molecular mechanisms underlying the dissociated effects of 5α-DHC, particularly its differential influence on GR-mediated transactivation and transrepression.

-

Conducting comprehensive in vivo studies to evaluate the anti-inflammatory efficacy and metabolic side-effect profile of 5α-DHC in various disease models.

-

Exploring the therapeutic potential of selectively modulating 5α-reductase activity to enhance the formation of beneficial 5α-reduced glucocorticoids.

References

- 1. 5α-Reduced glucocorticoids: a story of natural selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5alpha-reduced glucocorticoids, novel endogenous activators of the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. New mineralocorticoids: 5alpha-dihydroaldosterone and 5alpha-dihydro-11-deoxycorticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5α-Reduced glucocorticoids exhibit dissociated anti-inflammatory and metabolic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structures and mechanism for the design of highly potent glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cortisol - Wikipedia [en.wikipedia.org]

- 8. Chemical conversion of corticosteroids to 3 alpha,5 alpha-tetrahydro derivatives. Synthesis of allotetrahydrocortisol glucuronides and allotetrahydrocortisone glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Significance of 5-Dihydrocortisone: A Technical Guide for Researchers

An In-depth Exploration of the Metabolism, Receptor Interactions, and Cellular Functions of 5α- and 5β-Dihydrocortisone

For Immediate Release

This technical guide provides a comprehensive overview of the biological functions of 5-dihydrocortisone, a critical metabolite of cortisol. Directed at researchers, scientists, and professionals in drug development, this document delves into the nuanced roles of its two primary stereoisomers, 5α-dihydrocortisone and 5β-dihydrocortisone. This guide synthesizes current knowledge on their formation, interaction with the glucocorticoid receptor, and downstream signaling pathways, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and further research in the field.

Introduction: Beyond Cortisol Metabolism

Cortisol, a cornerstone of the human stress response and a potent anti-inflammatory agent, undergoes extensive metabolism to modulate its activity and facilitate its excretion. Among the key metabolic pathways is the reduction of the A-ring by 5α- and 5β-reductases, leading to the formation of 5α-dihydrocortisone and 5β-dihydrocortisone, respectively. Historically viewed as inactive metabolites, recent evidence suggests these molecules possess distinct biological activities, influencing cellular processes in both physiological and pathological contexts. This guide aims to provide a detailed technical examination of these activities, offering a valuable resource for the scientific community.

Biosynthesis and Metabolism of this compound

The formation of 5α- and 5β-dihydrocortisone is catalyzed by the 5α-reductase and 5β-reductase (AKR1D1) enzymes, respectively. These enzymes are differentially expressed in various tissues, leading to tissue-specific production and function of the two isomers.

The metabolic pathway can be visualized as follows:

Quantitative Data Summary

A critical aspect of understanding the biological function of this compound is to quantify its interactions with cellular machinery. The following tables summarize the available quantitative data.

Table 1: Enzyme Kinetics of 5β-Reductase (AKR1D1) with Cortisol

| Parameter | Value | Units |

| Km | 13.1 | µM |

| Vmax | 2.3 | nmol/min/mg |

Table 2: Pharmacokinetic Parameters of Hydrocortisone (Cortisol)

| Parameter | Value | Units | Notes |

| Oral Administration | |||

| Cmax | 300 | ng/mL | Following a 20 mg oral dose. |

| Tmax | ~1 | hour | |

| Bioavailability | 96 | % | |

| Intravenous Administration | |||

| Half-life (t1/2) | 1.7 | hours | |

| Total Body Clearance | 18 | L/hr | |

| Volume of Distribution | 34 | L |

Biological Functions and Mechanisms of Action

5α-Dihydrocortisone

Emerging research indicates that 5α-dihydrocortisone is not an inert metabolite. Studies on the related steroid, 5α-dihydrocorticosterone, have shown that it can bind to the glucocorticoid receptor (GR) with an affinity comparable to that of the parent corticosterone[1]. This suggests that 5α-dihydrocortisone may act as a full or partial agonist at the GR, potentially mediating some of the physiological effects previously attributed solely to cortisol. Its presence in the aqueous humor of the eye suggests a localized role in ocular physiology, possibly in the regulation of intraocular pressure[2].

5β-Dihydrocortisone

In contrast to its 5α-isomer, 5β-dihydrocortisone appears to have a lower affinity for the glucocorticoid receptor. However, it is not without biological activity. Notably, 5β-dihydrocortisol has been shown to potentiate the action of other glucocorticoids, such as cortisol and dexamethasone (B1670325), by enhancing the nuclear translocation of the cytosolic glucocorticoid receptor[3]. This suggests a role as a modulator of glucocorticoid sensitivity. An accumulation of 5β-dihydrocortisol has been observed in cultured trabecular meshwork cells from patients with primary open-angle glaucoma, hinting at its potential involvement in the pathophysiology of this disease[3].

Signaling Pathways

The binding of glucocorticoids to the glucocorticoid receptor initiates a signaling cascade that culminates in changes in gene expression. While the specific downstream targets of 5α- and 5β-dihydrocortisone are still under investigation, the general pathway provides a framework for understanding their potential actions.

Experimental Protocols

To facilitate further research, this section provides detailed protocols for key experiments cited in the study of this compound.

Glucocorticoid Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of unlabeled ligands, such as 5α- and 5β-dihydrocortisone, to the glucocorticoid receptor by measuring their ability to compete with a radiolabeled ligand.

Workflow:

Materials:

-

Receptor Source: Cytosolic extracts from cells or tissues expressing the glucocorticoid receptor (e.g., rat liver or A549 cells).

-

Radioligand: [3H]dexamethasone.

-

Unlabeled Competitors: Dexamethasone (for standard curve), 5α-dihydrocortisone, 5β-dihydrocortisone.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) with molybdate (B1676688) to stabilize the receptor.

-

Separation Medium: Dextran-coated charcoal or a filtration apparatus.

-

Scintillation cocktail and counter.

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction from the chosen cell or tissue source via homogenization and ultracentrifugation. Determine the protein concentration of the cytosol.

-

Assay Setup: In a series of tubes, incubate a fixed concentration of the GR-containing cytosol with a fixed concentration of [3H]dexamethasone (typically at or below its Kd).

-

Competition: To these tubes, add increasing concentrations of either unlabeled dexamethasone (for the reference curve) or the test compounds (5α- or 5β-dihydrocortisone). Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone, e.g., 1000-fold excess).

-

Incubation: Incubate the mixture at a low temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours)[4].

-

Separation: Separate the receptor-bound radioligand from the free radioligand. For the charcoal method, add dextran-coated charcoal, incubate briefly, and then centrifuge. The charcoal pellets the free radioligand, leaving the bound radioligand in the supernatant[4].

-

Quantification: Measure the radioactivity in the supernatant using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding as a function of the log concentration of the competitor. Fit the data using a non-linear regression model to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[4].

5α-Reductase Activity Assay

This protocol describes a method to measure the activity of 5α-reductase in converting cortisol to 5α-dihydrocortisone.

Procedure Summary:

-

Obtain a source of 5α-reductase, such as rat liver microsomes.

-

Pre-incubate the enzyme with a test compound (inhibitor or vehicle control) in a suitable buffer (e.g., modified phosphate (B84403) buffer, pH 6.5) for 15 minutes at 37°C[5].

-

Initiate the reaction by adding the substrate, cortisol.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Terminate the reaction.

-

Quantify the amount of cortisol remaining or the amount of 5α-dihydrocortisone produced using methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS)[6].

Conclusion and Future Directions

The study of this compound is a burgeoning field with the potential to significantly impact our understanding of glucocorticoid biology and pathology. The evidence presented in this guide indicates that 5α- and 5β-dihydrocortisone are not merely inactive byproducts of cortisol metabolism but possess unique biological activities. 5α-dihydrocortisone may act as a direct agonist at the glucocorticoid receptor, while 5β-dihydrocortisone appears to function as a modulator of glucocorticoid sensitivity.

Significant gaps in our knowledge remain, particularly concerning the specific downstream gene targets of each isomer, their detailed pharmacokinetic profiles, and their precise roles in various physiological and disease states. Future research should focus on elucidating these aspects to fully unravel the biological functions of this compound. Such investigations will be instrumental in the development of novel therapeutic strategies that target specific aspects of glucocorticoid signaling with improved efficacy and reduced side effects.

References

- 1. 5alpha-reduced glucocorticoids, novel endogenous activators of the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5 alpha-dihydrocortisol in human aqueous humor and metabolism of cortisol by human lenses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potentiation of glucocorticoid activity by 5 beta-dihydrocortisol: its role in glaucoma [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. 5α-Reductase Type 2 Regulates Glucocorticoid Action and Metabolic Phenotype in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-Reductase in 5-Dihydrocortisone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic reduction of cortisone (B1669442) to 5α-dihydrocortisone and 5β-dihydrocortisone, catalyzed by the 5-reductase family of enzymes. This document outlines the kinetic properties of these enzymes, detailed experimental protocols for their activity assessment, and the subsequent signaling pathways influenced by their metabolic products.

Introduction: The 5-Reductase Enzymes and Glucocorticoid Metabolism

The 5-reductases are a family of NADPH-dependent enzymes crucial for the metabolism of steroid hormones. They catalyze the irreversible reduction of the Δ4,5 double bond of 3-oxo-Δ4-steroids. Two primary isoenzymes, 5α-reductase and 5β-reductase, are responsible for the conversion of cortisone into its dihydro-metabolites.

-

5α-Reductase: Exists in at least three isoforms (SRD5A1, SRD5A2, and SRD5A3) and converts cortisone to 5α-dihydrocortisone (5α-DHC).

-

5β-Reductase (AKR1D1): A single enzyme that converts cortisone to 5β-dihydrocortisone (5β-DHC).

These metabolic conversions are critical in regulating the intracellular availability and activity of glucocorticoids, thereby influencing a wide array of physiological processes.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of 5α-reductase and 5β-reductase determine the efficiency of cortisone conversion. While extensive data for testosterone (B1683101) is available, this section summarizes the known kinetic constants for glucocorticoid substrates, which can be used to infer the activity with cortisone.

Table 1: Kinetic Parameters of 5α-Reductase with Glucocorticoid Substrates

| Enzyme/Isoform | Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Source |

| Rabbit Liver 5α-Reductase (likely Type 1) | 11-dehydrocorticosterone (B106187) | 4.2 | 2600 | [1] |

| Human 5α-Reductase Type 1 | Testosterone | 1-5 | - | [2] |

| Human 5α-Reductase Type 2 | Testosterone | 0.004-1 | - | [2] |

Note: 11-dehydrocorticosterone is structurally analogous to cortisone. The data for testosterone is provided for comparison of substrate affinity between isoforms.

Table 2: Kinetic Parameters of 5β-Reductase (AKR1D1) with Cortisone

| Enzyme | Substrate | kcat (min-1) | Kd (NADPH) (nM) | Source |

| Human AKR1D1 | Cortisone | > 8 | 320 | [3] |

Note: Cortisone has been reported to have the highest kcat value among several steroid substrates for AKR1D1[4].

Signaling Pathways and Physiological Roles

The reduction of cortisone to its 5α- and 5β-dihydro-metabolites has significant implications for glucocorticoid signaling.

5α-Dihydrocortisone: An Active Metabolite

5α-dihydrocortisone can bind to and activate the glucocorticoid receptor (GR), thereby influencing the transcription of glucocorticoid-responsive genes. This suggests that 5α-reductase activity can modulate glucocorticoid action at the tissue level.

5β-Dihydrocortisone: A Regulator of Pre-Receptor Metabolism

In contrast to its 5α-isomer, 5β-dihydrocortisone is largely considered inactive at the glucocorticoid receptor.[1] Its formation represents a key step in the clearance and inactivation of cortisone. By reducing the available pool of cortisone, 5β-reductase acts as a pre-receptor regulator of glucocorticoid signaling.

Experimental Protocols

This section provides detailed methodologies for the in vitro assessment of 5α-reductase and 5β-reductase activity with cortisone as the substrate.

In Vitro 5α-Reductase Activity Assay using HPLC

This protocol is adapted from methods using testosterone and is suitable for measuring the conversion of cortisone to 5α-dihydrocortisone.

Materials:

-

Enzyme source: Microsomal fraction from tissues expressing 5α-reductase (e.g., liver, prostate) or recombinant human SRD5A1/2/3.

-

Cortisone (substrate)

-

5α-Dihydrocortisone (standard)

-

NADPH

-

Tris-HCl buffer (pH 7.0 for Type 1, pH 5.5 for Type 2)

-

Dithiothreitol (DTT)

-

Ethyl acetate

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Enzyme Preparation: Prepare microsomal fractions from tissues of interest or use commercially available recombinant enzymes. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:

-

Tris-HCl buffer (to a final volume of 200 µL)

-

DTT (final concentration 1 mM)

-

NADPH (final concentration 1 mM)

-

Enzyme preparation (20-100 µg of protein)

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add cortisone (final concentration 1-50 µM, dissolved in a small volume of ethanol (B145695) or DMSO) to initiate the reaction.

-

Incubation: Incubate at 37°C for 30-60 minutes.

-

Termination of Reaction: Stop the reaction by adding 1 mL of ice-cold ethyl acetate.

-

Extraction: Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 5 minutes. Transfer the upper organic layer to a new tube. Repeat the extraction.

-

Drying and Reconstitution: Evaporate the pooled organic fractions to dryness under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of mobile phase (e.g., methanol:water, 60:40).

-

HPLC Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

Use a C18 column with a mobile phase of methanol and water at a suitable ratio to separate cortisone and 5α-dihydrocortisone.

-

Detect the steroids by UV absorbance at 242 nm.

-

Quantify the amount of 5α-dihydrocortisone produced by comparing the peak area to a standard curve of known concentrations of 5α-dihydrocortisone.

-

In Vitro 5β-Reductase (AKR1D1) Activity Assay using a Fluorometric Method

This protocol is based on the continuous monitoring of NADPH consumption, which is a hallmark of AKR1D1 activity.[5]

Materials:

-

Purified recombinant human AKR1D1

-

Cortisone (substrate)

-

NADPH

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Fluorometer

Procedure:

-

NADPH Standard Curve: Prepare a standard curve of NADPH (0-10 µM) in the assay buffer to correlate fluorescence units with NADPH concentration. Measure fluorescence with excitation at 340 nm and emission at 460 nm.

-

Reaction Mixture: In a quartz cuvette, prepare the following 1 mL reaction mixture:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH (final concentration ~8.5 µM)

-

Cortisone (final concentration 10-100 µM, from a stock in acetonitrile, final acetonitrile concentration should be ≤ 4%)

-

-

Baseline Measurement: Place the cuvette in the fluorometer at 37°C and record the baseline rate of NADPH fluorescence decay for 5 minutes (non-enzymatic rate).

-

Initiation of Reaction: Add a small volume of purified AKR1D1 (e.g., to a final concentration of 0.05 µM) to the cuvette and mix quickly.

-

Kinetic Measurement: Immediately start recording the decrease in NADPH fluorescence over time for 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction by subtracting the non-enzymatic rate from the total rate of fluorescence decrease.

-

Convert the rate from fluorescence units per minute to pmoles of NADPH consumed per minute using the NADPH standard curve.

-

Calculate the specific activity of the enzyme (pmol/min/mg of protein).

-

Conclusion

The 5-reductase enzymes, 5α-reductase and 5β-reductase, play distinct and crucial roles in the metabolism of cortisone, leading to the formation of 5α-dihydrocortisone and 5β-dihydrocortisone, respectively. The generation of the active metabolite 5α-dihydrocortisone provides a mechanism for tissue-specific amplification of glucocorticoid signaling. Conversely, the production of the inactive 5β-dihydrocortisone is a key pathway for glucocorticoid clearance, thus acting as a pre-receptor regulator of hormone action. Understanding the kinetics, regulation, and downstream effects of these enzymatic conversions is paramount for researchers and professionals in drug development, particularly for therapies targeting steroid hormone metabolism and glucocorticoid-related pathologies. The experimental protocols provided herein offer robust methods for the detailed investigation of these important metabolic pathways.

References

- 1. 5β-Dihydrosteroids: Formation and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Rate-determining Steps of Aldo-keto Reductases (AKRs), a Study on Human Steroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Steroid 5β-reductase (AKR1D1): Purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]

endogenous levels of 5-Dihydrocortisone in plasma

An In-Depth Technical Guide to Endogenous 5α-Dihydrocortisone in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

5α-Dihydrocortisone (5α-DHC), also known as allodihydrocortisone, is a steroid hormone metabolized from cortisone (B1669442) through the action of the 5α-reductase enzyme.[1] As a metabolite of a key glucocorticoid, it is implicated in various physiological processes, including the regulation of metabolism, immune function, and stress responses.[1] While glucocorticoids like cortisol are extensively studied, their 5α-reduced metabolites have historically been viewed as inert. However, emerging research suggests that these metabolites may possess unique biological activities, distinct from their parent compounds.[2][3] Specifically, they may retain anti-inflammatory properties with fewer metabolic side effects, making them intriguing candidates for drug development and important biomarkers for assessing metabolic disease states.[2][3]

This guide provides a comprehensive overview of 5α-DHC, focusing on its endogenous plasma levels, the metabolic pathways governing its formation, and the state-of-the-art methodologies for its quantification.

Metabolic Pathway and Biological Role

The formation of 5α-DHC is a key step in the peripheral metabolism of glucocorticoids. The pathway is primarily governed by two enzyme families: 11β-hydroxysteroid dehydrogenases (11β-HSD) and 5α-reductases.

-

11β-HSD Isozymes: Cortisol (the active glucocorticoid) is reversibly converted to the inactive cortisone by the enzyme 11β-HSD2. The reverse reaction, activating cortisone to cortisol, is catalyzed by 11β-HSD1.[4] This enzymatic "switch" regulates local glucocorticoid activity in various tissues.

-

5α-Reductase Isozymes: Cortisone is irreversibly converted to 5α-DHC by 5α-reductase.[5] There are three known isozymes of 5α-reductase (SRD5A1, SRD5A2, SRD5A3) which are also responsible for converting other steroid hormones, most notably testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT).[6][7]

While 5α-reduced glucocorticoids like 5α-DHC bind to the glucocorticoid receptor (GR), they are generally weak activators of metabolic gene transcription compared to cortisol.[2][3] However, they have been shown to retain the ability to suppress inflammation, suggesting a dissociated mechanism of action that could be therapeutically exploited.[2][3] The balance between parent glucocorticoids and their 5α-reduced metabolites may therefore be critical in determining the overall profile of GR signaling in the body.[2]

Endogenous Plasma Levels of 5α-Dihydrocortisone

Quantitative data on the endogenous levels of 5α-DHC in human plasma are notably scarce in published literature. Most steroid panel analyses focus on its precursors, cortisol and cortisone, or other more clinically established 5α-reduced steroids like DHT. This scarcity is likely due to its presumed low physiological concentrations and the analytical challenges posed by isobaric interferences.

Table 1: Endogenous Levels of 5α-Reduced Glucocorticoids and Precursors

| Compound | Matrix | Mean Concentration | Method | Notes |

|---|---|---|---|---|

| 5α-Dihydrocortisol (5α-DHF) | Aqueous Humor | 1.3 ng/mL | RIA | Metabolite of cortisol, not cortisone. Not a plasma value, but indicates presence in vivo.[8] |

| Cortisol (Precursor) | Plasma | Varies diurnally; typically 5-25 µg/dL (50-250 ng/mL) in the morning.[9] | LC-MS/MS, Immunoassay | Levels are highest in the early morning and fall to less than 5 µg/dL at night.[9] |

| Cortisone (Precursor) | Plasma | ~31 ng/mL (86 nmol/L) | LC-MS/MS | Measured in pooled patient plasma samples.[10] |

| 5α-Dihydrotestosterone (DHT) | Plasma | 0.30 - 1.90 nmol/L (in men) | Not specified | A well-studied 5α-reduced steroid, for comparison of magnitude.[11] |

Note: The data presented are for context. Direct, validated measurements of 5α-Dihydrocortisone in human plasma from healthy individuals are not well-established in the cited literature.

Experimental Protocols for Quantification in Plasma

The gold standard for quantifying low-concentration endogenous steroids like 5α-DHC in complex biological matrices such as plasma is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[12][13] This methodology offers superior sensitivity, specificity, and the ability to multiplex, allowing for the simultaneous measurement of multiple steroids.

Below is a detailed, generalized protocol synthesized from established methods for steroid analysis in plasma.[13][14][15]

Key Experimental Method: LC-MS/MS

1. Sample Preparation (Extraction)

The goal is to isolate the steroids from plasma proteins and phospholipids, which can interfere with analysis.

-

Internal Standards: Before extraction, plasma samples (typically 100-200 µL) are spiked with a mixture of stable isotope-labeled internal standards (e.g., d4-Cortisol, d8-Progesterone). An appropriate standard for 5α-DHC would be d-labeled 5α-DHC. These standards are crucial for correcting for matrix effects and variations in extraction efficiency and instrument response.

-

Protein Precipitation: An initial protein crash can be performed using a solvent like methanol (B129727) or acetonitrile (B52724).

-

Extraction Technique:

-

Liquid-Liquid Extraction (LLE): A simple and effective method. After protein precipitation/dilution, an immiscible organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol) is added to the sample.[15] The mixture is vortexed and centrifuged, after which the organic layer containing the steroids is collected.

-

Supported Liquid Extraction (SLE): A high-throughput alternative to LLE, often performed in 96-well plates. The aqueous sample is loaded onto a diatomaceous earth solid support. A water-immiscible organic solvent is then passed through the support to elute the analytes.[15]

-

Solid-Phase Extraction (SPE): Utilizes a solid sorbent (e.g., C18) in a cartridge or 96-well plate format. The sample is loaded, washed to remove interferences, and the steroids are eluted with an organic solvent.[14]

-

-

Evaporation and Reconstitution: The collected organic solvent is evaporated to dryness under a stream of nitrogen. The dried extract is then reconstituted in a small volume (e.g., 50 µL) of the initial mobile phase (e.g., 50:50 methanol:water) for injection into the LC-MS/MS system.[13]

2. Chromatographic Separation

-

System: A Ultra-High-Performance Liquid Chromatography (UHPLC) system is used for fast and efficient separation.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, <2 µm particle size) is commonly employed.[12][15]

-

Mobile Phases:

-

Elution: A gradient elution is used, starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the lipophilic steroids. This ensures separation of 5α-DHC from isobaric compounds (molecules with the same mass), which is critical for accurate quantification.

-

Run Time: Typical run times are between 5-15 minutes.[13][15]

3. Mass Spectrometric Detection

-

Instrument: A triple quadrupole mass spectrometer (QqQ) is the standard instrument for quantitative analysis.

-

Ionization: Heated Electrospray Ionization (H-ESI) in positive ion mode is typically used for glucocorticoids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. In MRM, the first quadrupole selects the precursor ion (the mass-to-charge ratio [m/z] of 5α-DHC), the second quadrupole fragments it, and the third quadrupole selects a specific fragment ion for detection. At least two precursor-fragment transitions are monitored for each analyte to ensure specificity.

Conclusion and Future Perspectives

5α-Dihydrocortisone is an endogenous glucocorticoid metabolite with potential biological significance that remains largely unexplored. While its direct quantification in plasma is not yet a routine measurement, the analytical tools to do so are well-established. The primary challenge lies in the lack of specific, validated assays and reference materials.

For researchers and drug development professionals, understanding the role and levels of 5α-DHC could provide new insights into diseases characterized by altered glucocorticoid metabolism or 5α-reductase activity, such as polycystic ovary syndrome (PCOS), metabolic syndrome, and certain inflammatory conditions.[2][16] Future work should focus on developing and validating sensitive and specific LC-MS/MS methods for 5α-DHC to establish its physiological range in healthy and diseased populations. Elucidating its precise biological functions could pave the way for novel diagnostic biomarkers and therapeutic strategies that leverage the unique, dissociated actions of 5α-reduced steroids.

References

- 1. CAS 1482-51-5: 5-ALPHA-DIHYDROCORTISONE | CymitQuimica [cymitquimica.com]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. 5α-Reduced glucocorticoids: a story of natural selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma cortisol and cortisone concentrations in normal subjects and patients with adrenocortical disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cortisol - Wikipedia [en.wikipedia.org]

- 6. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 7. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5 alpha-dihydrocortisol in human aqueous humor and metabolism of cortisol by human lenses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Decline of plasma 5alpha-dihydrotestosterone (DHT) levels upon testosterone administration to elderly men with subnormal plasma testosterone and high DHT levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. lcms.cz [lcms.cz]

- 15. protocols.io [protocols.io]

- 16. 5 alpha-reductase and 11 beta-hydroxysteroid dehydrogenase activity in prepubertal Hispanic girls with premature adrenarche - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Dihydrocortisone Metabolic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of corticosteroids is a critical determinant of their biological activity, influencing both their efficacy and their potential for adverse effects. This technical guide provides an in-depth exploration of the metabolic pathways of 5-dihydrocortisone, focusing on the enzymatic conversions, quantitative kinetics, and the functional implications of its 5α and 5β isomers. Understanding these pathways is paramount for the development of novel therapeutics with improved selectivity and safety profiles.

The A-ring reduction of cortisone (B1669442) to its 5-dihydro metabolites represents a key step in its inactivation and clearance. This process is catalyzed by two distinct families of enzymes, the 5α-reductases (SRD5A) and the 5β-reductase (AKR1D1), leading to the formation of 5α-dihydrocortisone and 5β-dihydrocortisone, respectively. While historically considered inactive metabolites, recent evidence suggests that these molecules, particularly the 5α-reduced steroids, may possess unique biological activities, including the ability to modulate glucocorticoid receptor (GR) signaling.

This guide summarizes the core metabolic pathways, presents available quantitative data in a structured format, provides detailed experimental protocols for key assays, and visualizes the involved pathways and workflows to facilitate a comprehensive understanding for researchers in the field.

Core Metabolic Pathways

The metabolic conversion of cortisone to its dihydro- and subsequently tetrahydro- forms is a multi-step process primarily occurring in the liver. The initial and rate-limiting step is the irreversible reduction of the Δ4-5 double bond in the A-ring of the steroid nucleus.

5α-Dihydrocortisone Pathway

The conversion of cortisone to 5α-dihydrocortisone is catalyzed by the 5α-reductase isoenzymes, SRD5A1 and SRD5A2. These enzymes are membrane-bound and utilize NADPH as a cofactor.[1] Following its formation, 5α-dihydrocortisone can be further metabolized by 3α-hydroxysteroid dehydrogenases (3α-HSDs) to 5α-tetrahydrocortisone. The 5α-reduced metabolites of glucocorticoids can bind to and activate the glucocorticoid receptor, although they are generally considered to be weaker agonists than their parent compounds for metabolic gene transcription.[2][3]

5β-Dihydrocortisone Pathway

The formation of 5β-dihydrocortisone from cortisone is exclusively catalyzed by the cytosolic enzyme Δ4-3-ketosteroid 5β-reductase, also known as aldo-keto reductase 1D1 (AKR1D1).[4][5][6] This reaction also requires NADPH. The resulting 5β-dihydrocortisone has a characteristic bend in its steroid backbone due to the cis-fusion of the A and B rings.[7] This structural alteration is critical for its subsequent metabolism and biological function, particularly in the biosynthesis of bile acids. 5β-reduced metabolites of cortisone are less effective at binding the glucocorticoid receptor.[2] However, 5β-dihydrocortisol has been shown to potentiate the activity of cortisol and dexamethasone (B1670325) at the GR.[8]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the this compound metabolic pathway.

| Enzyme | Substrate | Km | Vmax | Source |

| SRD5A2 (Wild-Type) | Testosterone (B1683101) | 0.7 µM (apparent) | 4044 pmol/mg protein/min (apparent) | [9] |

| AKR1D1 | Cortisone | Not determined (poor solubility) | Highest kcat among tested steroids | [10][11] |

| Metabolite | Tissue | Concentration | Source |

| 5α-dihydrocortisol | Human Aqueous Humor | 1.3 ng/mL |

Note: Comprehensive data on the hepatic concentrations of 5α- and 5β-dihydrocortisone are limited.

Experimental Protocols

Protocol 1: In Vitro Assay for 5α-Reductase Activity with Cortisol

This protocol is adapted from methods used for testosterone and can be optimized for cortisol.

1. Enzyme Source Preparation:

-

Homogenize rat liver tissue in a phosphate (B84403) buffer (pH 6.5).

-

Prepare a microsomal fraction by differential centrifugation.

-

Resuspend the microsomal pellet in the same buffer and determine the protein concentration.

2. Reaction Mixture:

-

In a microcentrifuge tube, combine:

-

Microsomal protein (e.g., 20 µg)

-

Modified phosphate buffer (pH 6.5)

-

Test compound or vehicle control

-

-

Pre-incubate the mixture for 15 minutes at 37°C.

3. Initiation of Reaction:

-

Add cortisol (e.g., final concentration of 1-10 µM) and NADPH (cofactor) to initiate the reaction.

-

Incubate for 30-60 minutes at 37°C.

4. Termination and Extraction:

-

Terminate the reaction by adding a strong acid (e.g., 1 N HCl) or by rapid freezing.[12]

-

Extract the steroids using an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

5. Analysis:

-

Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.

-

Quantify the formation of 5α-dihydrocortisone using LC-MS/MS.

Protocol 2: Assay for AKR1D1 (5β-Reductase) Activity with Cortisone

This protocol is based on the measurement of cortisone clearance in cultured hepatocytes.[13]

1. Cell Culture:

-

Culture human hepatoma cells (e.g., HepG2) in appropriate media until confluent.

-

Treat cells with test compounds if investigating regulatory effects.

2. Cortisone Incubation:

-

Replace the culture medium with fresh medium containing a known concentration of cortisone (e.g., 200 nM).

-

Incubate for a defined period (e.g., 8 hours).

3. Sample Collection and Preparation:

-

Collect the cell culture medium at the end of the incubation period.

-

Perform a steroid extraction using a suitable organic solvent.

4. Analysis:

-

Analyze the extracted samples by LC-MS/MS to determine the remaining concentration of cortisone.

-

Calculate the cortisone clearance rate as a measure of AKR1D1 activity.

Protocol 3: Measurement of this compound Metabolites in Liver Tissue

1. Tissue Homogenization:

-

Homogenize a known weight of liver tissue in a suitable buffer.

2. Steroid Extraction:

-

Perform a liquid-liquid extraction of the homogenate using a solvent system like ethyl acetate or a solid-phase extraction (SPE) for cleaner samples.

3. Derivatization (for GC-MS analysis):

-

If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the extracted steroids to form methyloxime trimethylsilylethers to improve their volatility and chromatographic properties.[14]

4. Instrumental Analysis:

-

Analyze the samples using either LC-MS/MS or GC-MS.

-

Use stable isotope-labeled internal standards for accurate quantification.

Signaling Pathways and Logical Relationships

The metabolic conversion of cortisone to its 5α- and 5β-dihydro metabolites has significant implications for glucocorticoid receptor signaling.

The diagram above illustrates the divergence of cortisone metabolism into the 5α and 5β pathways and the differential effects of the resulting metabolites on the glucocorticoid receptor. 5α-dihydrocortisone can act as a GR agonist, albeit with potentially different efficacy and potency compared to cortisol, leading to a distinct profile of gene regulation. In contrast, 5β-dihydrocortisone has minimal direct agonist activity but may modulate GR function in the presence of other glucocorticoids.

This workflow outlines the key stages in the investigation of this compound metabolism, from initial sample preparation through to analytical measurements and final data interpretation. This systematic approach allows for the comprehensive characterization of enzyme kinetics, metabolite levels, and the downstream biological consequences of these metabolic pathways.

Conclusion

The metabolic pathways of 5α- and 5β-dihydrocortisone are integral to the regulation of glucocorticoid activity. While the foundational aspects of these pathways are understood, this guide highlights the need for more detailed quantitative data, particularly concerning the kinetic parameters of the involved enzymes with their endogenous substrates. The provided protocols and diagrams serve as a resource for researchers to design and execute experiments aimed at further elucidating the nuances of these metabolic routes. A deeper understanding of the differential signaling outcomes mediated by 5α- and 5β-dihydrocortisone will be instrumental in the development of next-generation corticosteroids with optimized therapeutic windows.

References

- 1. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 2. 5alpha-reduced glucocorticoids, novel endogenous activators of the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5α-Reduced glucocorticoids: a story of natural selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. xcessbio.com [xcessbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 5β-Dihydrocortisone Datasheet DC Chemicals [dcchemicals.com]

- 7. Steroid 5β-reductase (AKR1D1): Purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potentiation of glucocorticoid activity by 5 beta-dihydrocortisol: its role in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mutational analysis of SRD5A2: From gene to functional kinetics in individuals with steroid 5α-reductase 2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In-Depth Dissection of the P133R Mutation in Steroid 5β-Reductase (AKR1D1): A Molecular Basis of Bile Acid Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. Glucocorticoids regulate AKR1D1 activity in human liver in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5α-Reductase Type 2 Regulates Glucocorticoid Action and Metabolic Phenotype in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Dihydrocortisone: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 5-Dihydrocortisone, encompassing its historical discovery, detailed methodologies for its synthesis and characterization, and an exploration of its biological roles and associated signaling pathways. This compound refers to the A-ring reduced metabolites of cortisone (B1669442), existing as two major stereoisomers: 5α-Dihydrocortisone and 5β-Dihydrocortisone. These metabolites are formed through the action of 5α-reductase and 5β-reductase (AKR1D1) enzymes, respectively. While often considered inactive metabolites of the potent glucocorticoid cortisone, emerging research suggests more nuanced roles for these compounds in various physiological processes. This guide is intended to serve as a core resource for researchers in steroid biochemistry, pharmacology, and drug development.

Historical Perspective: From Cortisone to its Dihydro-Metabolites

The story of this compound is intrinsically linked to the landmark discovery and therapeutic application of cortisone in the mid-20th century. Following the initial isolation of cortisone from adrenal extracts in the late 1930s and its celebrated success in treating rheumatoid arthritis in 1948, extensive research into its metabolism began.[1][2] Early studies in the 1950s, focused on understanding the metabolic fate of cortisone in the body, led to the identification of various reduced metabolites. It was during this period that the existence of 5α- and 5β-reduced forms of corticosteroids, including dihydrocortisone, was first described, products of enzymatic activity primarily in the liver.[3] These initial discoveries laid the groundwork for our current understanding of steroid hormone metabolism and the enzymes that govern these transformations, namely the 5α- and 5β-reductases.[3][4]

Physicochemical Properties and Characterization

The key physicochemical properties of 5α- and 5β-Dihydrocortisone are summarized in the table below. These properties are critical for their separation, identification, and in understanding their biological disposition.

| Property | 5α-Dihydrocortisone | 5β-Dihydrocortisone |

| Systematic Name | (5S,8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione | (5R,8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione |

| Molecular Formula | C₂₁H₃₀O₅ | C₂₁H₃₀O₅ |

| Molecular Weight | 362.46 g/mol | 362.46 g/mol |

| CAS Number | 1482-51-5 | 68-54-2 |

Spectroscopic Data:

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound isomers. Below is a summary of key spectroscopic data.

| Spectroscopic Data | 5α-Dihydrocortisone | 5β-Dihydrocortisone |

| ¹H NMR | Data available, though specific shifts vary with solvent. | Data available, though specific shifts vary with solvent. |

| ¹³C NMR | Characteristic shifts for the steroid backbone and functional groups have been reported.[5] | Characteristic shifts for the steroid backbone and functional groups have been reported. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 362, with characteristic fragmentation patterns. | Molecular Ion (M⁺) at m/z 362, with distinct fragmentation patterns compared to the 5α isomer.[1] |

Experimental Protocols

Enzymatic Synthesis of 5β-Dihydrocortisone using AKR1D1

This protocol describes the in-vitro synthesis of 5β-Dihydrocortisone from cortisone using recombinant human aldo-keto reductase 1D1 (AKR1D1).

Materials:

-

Recombinant human AKR1D1 enzyme

-

Cortisone

-

NADPH

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Ethyl acetate (B1210297)

-

Deionized water

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM potassium phosphate buffer, a final concentration of 100 µM cortisone (dissolved in a minimal amount of acetonitrile), and 200 µM NADPH.

-

Enzyme Addition: Initiate the reaction by adding a predetermined optimal concentration of purified recombinant human AKR1D1 enzyme to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours), with gentle agitation. The reaction progress can be monitored by TLC or HPLC.

-

Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of ice-cold ethyl acetate. Vortex vigorously for 1 minute to extract the steroids.

-

Phase Separation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous phases.

-

Product Recovery: Carefully collect the upper organic layer containing the 5β-Dihydrocortisone. Repeat the extraction of the aqueous phase with ethyl acetate to maximize recovery.

-

Solvent Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

-

Purification: The crude product can be purified using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Columns:

-

A standard HPLC system equipped with a UV detector.

-

A C18 reverse-phase column is typically used for the separation of steroids.

Mobile Phase:

-

A gradient of acetonitrile and water is commonly employed. The exact gradient profile will need to be optimized based on the specific column and system.

Procedure:

-

Sample Preparation: Re-dissolve the dried extract from the synthesis step in a small volume of the initial mobile phase.

-

Injection: Inject the sample onto the HPLC column.

-

Elution and Detection: Elute the column with the optimized mobile phase gradient. Monitor the eluent at a wavelength suitable for steroid detection (e.g., 240 nm).

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Purity Analysis: Analyze the collected fractions for purity using the same HPLC method or by mass spectrometry.

Signaling Pathways and Biological Activity

The biological effects of this compound isomers are primarily dictated by their interaction, or lack thereof, with the glucocorticoid receptor (GR).

Glucocorticoid Receptor Signaling Pathway

The canonical signaling pathway for glucocorticoids involves their binding to the cytosolic GR, which is part of a multi-protein complex. Upon ligand binding, the receptor dissociates from this complex, dimerizes, and translocates to the nucleus where it acts as a ligand-dependent transcription factor, modulating the expression of target genes.

Caption: Canonical Glucocorticoid Receptor Signaling Pathway.

Biological Activity of this compound Isomers

-

5β-Dihydrocortisone: This isomer is generally considered to be biologically inactive as a glucocorticoid.[6] Its bent A/B ring structure, a result of the 5β-reduction, prevents effective binding to the glucocorticoid receptor.[7] Its primary role is thought to be as an inactive metabolite destined for excretion.

-

5α-Dihydrocortisone: The biological activity of 5α-Dihydrocortisone is more complex. Some studies suggest that 5α-reduced glucocorticoids may have dissociated actions, potentially retaining some anti-inflammatory properties with a different side-effect profile compared to their parent compounds.[3] However, they are generally considered to be much less potent than cortisol or cortisone.[8]

Enzymatic Conversion of Cortisone to this compound

The formation of this compound is a key step in the metabolic clearance of cortisone. This process is catalyzed by two distinct enzymes with different stereospecificity.

Caption: Enzymatic conversion of cortisone to its dihydro-metabolites.

Experimental Workflow for Assessing Biological Activity

A typical workflow to assess the biological activity of a this compound isomer involves a series of in-vitro assays.

Caption: Workflow for assessing the biological activity of this compound.

Conclusion

This technical guide has provided a detailed overview of the discovery, synthesis, characterization, and biological context of 5α- and 5β-Dihydrocortisone. While historically viewed as simple inactivation products of cortisone, ongoing research continues to explore the potential for more subtle biological roles of these A-ring reduced metabolites. The provided experimental frameworks and signaling pathway diagrams offer a foundation for researchers to further investigate the biochemistry and pharmacology of these intriguing steroid molecules. As our understanding of steroid metabolism and its regulation deepens, the significance of these "minor" metabolites may be re-evaluated, opening new avenues for therapeutic intervention and a more complete picture of glucocorticoid action.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of 5 beta-dihydrocortisone reduction in rat liver cytosol: a rapid spectrophotometric screen for nonsteroidal anti-inflammatory drug potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. Cortisol - Wikipedia [en.wikipedia.org]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. 5β-Dihydrosteroids: Formation and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5α-Reduced glucocorticoids: a story of natural selection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Significance of 5-Dihydrocortisone Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physiological significance of the 5α- and 5β-isomers of dihydrocortisone. Formed through the metabolic reduction of cortisone, these isomers exhibit distinct biological activities, receptor interactions, and downstream effects, making them critical molecules of interest in endocrinology and drug development. This document provides a comprehensive overview of their metabolism, receptor binding, signaling pathways, and functional consequences, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Introduction: The Metabolic Divergence of Cortisone

Cortisone, a key glucocorticoid, undergoes irreversible A-ring reduction to form two stereoisomers: 5α-dihydrocortisone (5α-DHC) and 5β-dihydrocortisone (5β-DHC). This metabolic step, primarily occurring in the liver, is catalyzed by 5α-reductase and 5β-reductase enzymes, respectively.[1] This initial metabolic divergence sets the stage for the distinct physiological roles of each isomer. While 5α-reduction can lead to metabolites with retained or even dissociated biological activity, 5β-reduction is largely considered a pathway of hormone inactivation.[2][3]

Comparative Analysis of 5-Dihydrocortisone Isomers

The distinct stereochemistry of 5α-DHC and 5β-DHC profoundly influences their interaction with the glucocorticoid receptor (GR) and their subsequent biological effects.

Glucocorticoid Receptor Binding Affinity

The affinity of a ligand for the GR is a primary determinant of its biological potency. Studies comparing the binding of 5α- and 5β-reduced metabolites of corticosteroids have revealed significant differences. 5α-reduced metabolites, including 5α-dihydrocorticosterone, demonstrate effective binding to the GR, comparable in some cases to the parent steroid. In contrast, 5β-reduced metabolites exhibit significantly lower binding affinity for the GR.[2][4]

Table 1: Glucocorticoid Receptor Binding Affinity of Dihydrocorticosterone Isomers (Conceptual)

| Compound | Receptor | Binding Assay Type | Relative Binding Affinity (Cortisol = 100) | Reference |

| 5α-Dihydrocortisone | Glucocorticoid Receptor (GR) | Competitive Binding Assay | High (estimated) | [2][3] |

| 5β-Dihydrocortisone | Glucocorticoid Receptor (GR) | Competitive Binding Assay | Very Low | [2] |

Downstream Physiological Effects

The differential binding to the GR translates into distinct downstream physiological effects, particularly concerning anti-inflammatory and metabolic activities.

5α-Dihydrocortisone: A Dissociated Profile

Research on 5α-reduced glucocorticoids, such as 5α-tetrahydrocorticosterone (a downstream metabolite of 5α-DHC), suggests a dissociated profile where anti-inflammatory effects are retained with potentially fewer metabolic side effects.[3] These metabolites can effectively suppress pro-inflammatory cytokines like TNF-α and IL-6.[5] However, their impact on metabolic genes, such as those involved in gluconeogenesis, may be weaker compared to cortisol.[6]

5β-Dihydrocortisone: A Potentiator of Glucocorticoid Action

In contrast to the direct agonistic effects of the 5α-isomer, 5β-dihydrocortisol has been shown to potentiate the activity of other glucocorticoids.[7][8] This phenomenon is particularly relevant in the context of glaucoma, where 5β-DHC can enhance the intraocular pressure-raising effects of dexamethasone (B1670325).[7] The precise mechanism of this potentiation is not fully elucidated but may involve allosteric modulation of the GR or effects on other signaling pathways.

Table 2: Comparative Physiological Effects of this compound Isomers

| Parameter | 5α-Dihydrocortisone | 5β-Dihydrocortisone | Reference |

| Anti-inflammatory Activity | Present; suppresses pro-inflammatory cytokines. | Not a primary anti-inflammatory agent. | [3][5] |

| Metabolic Effects | Weaker induction of gluconeogenic enzymes compared to cortisol. | Not known to have significant direct metabolic effects. | [6] |

| Glucocorticoid Potentiation | Not reported. | Potentiates the activity of other glucocorticoids (e.g., dexamethasone). | [7][8] |

Signaling Pathways and Molecular Mechanisms

The physiological effects of dihydrocortisone isomers are mediated through complex signaling networks, primarily involving the GR.

Glucocorticoid Receptor-Mediated Genomic Signaling

Upon binding to an agonist like 5α-DHC, the GR translocates to the nucleus and modulates gene expression through two primary genomic mechanisms:

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transcription of anti-inflammatory proteins.

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[9]

The lower binding affinity of 5β-DHC for the GR suggests that it is a very weak activator of these genomic pathways.

Differential Co-regulator Recruitment

The conformation of the GR upon ligand binding can influence the recruitment of co-activators (e.g., SRC-1) and co-repressors (e.g., NCoR), which fine-tune the transcriptional response.[1] It is plausible that the distinct structures of 5α-DHC and 5β-DHC, when bound to the GR, lead to differential recruitment of these co-regulators, contributing to their different biological activities. High-affinity agonists like 5α-DHC are expected to favor co-activator recruitment, leading to robust transactivation, while the very weak binding of 5β-DHC would not effectively recruit either co-activators or co-repressors.

Non-Genomic Signaling

Glucocorticoids can also elicit rapid, non-genomic effects that are independent of gene transcription. These can be mediated by membrane-bound GRs or through interactions with cytoplasmic signaling molecules.[2] The extent to which 5α-DHC and 5β-DHC participate in these non-genomic pathways is an area of ongoing research.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of dihydrocortisone isomers.

Competitive Glucocorticoid Receptor Binding Assay

Objective: To determine the relative binding affinity of 5α-DHC and 5β-DHC for the GR.

Methodology:

-

Receptor Preparation: A cytosolic fraction containing the GR is prepared from a suitable cell line (e.g., human A549 lung carcinoma cells) or tissue through homogenization and ultracentrifugation.

-

Assay Setup: A fixed concentration of radiolabeled dexamethasone (e.g., [³H]dexamethasone) is incubated with the GR-containing cytosol in the presence of increasing concentrations of unlabeled competitor ligands (5α-DHC, 5β-DHC, or a reference standard like unlabeled dexamethasone).

-

Incubation: The mixture is incubated at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Dextran-coated charcoal is added to absorb the unbound radioligand. The mixture is then centrifuged, and the supernatant containing the receptor-bound radioligand is collected.

-

Quantification: The radioactivity in the supernatant is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Luciferase Reporter Assay for GR-Mediated Transactivation and Transrepression

Objective: To quantify the ability of 5α-DHC and 5β-DHC to activate (transactivate) or repress (transrepress) GR-mediated gene expression.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or A549) is cultured and transiently transfected with:

-

An expression vector for the human GR.

-

A reporter plasmid containing a luciferase gene under the control of either GREs (for transactivation) or a promoter responsive to NF-κB or AP-1 (for transrepression).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Compound Treatment: The transfected cells are treated with varying concentrations of 5α-DHC, 5β-DHC, or a reference glucocorticoid (e.g., dexamethasone). For transrepression assays, cells are also stimulated with an inflammatory agent (e.g., TNF-α or PMA) to activate NF-κB or AP-1.[1]

-

Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 18-24 hours), the cells are lysed, and the activities of firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists/repressors) values.

Conclusion and Future Directions

The this compound isomers, 5α-DHC and 5β-DHC, represent a fascinating example of how subtle changes in steroid metabolism can lead to profoundly different physiological outcomes. 5α-DHC acts as a GR agonist, exhibiting a potentially favorable dissociated profile with anti-inflammatory effects and potentially reduced metabolic liabilities. In contrast, 5β-DHC has minimal direct GR agonist activity but can potentiate the effects of other glucocorticoids.

For drug development professionals, the selective anti-inflammatory properties of 5α-reduced glucocorticoids offer a promising avenue for the development of safer anti-inflammatory drugs. Further research is warranted to fully elucidate the molecular mechanisms underlying the differential activities of these isomers, including their non-genomic effects and their impact on co-regulator recruitment. A deeper understanding of these processes will be instrumental in designing novel GR modulators with improved therapeutic indices.

References

- 1. biorxiv.org [biorxiv.org]

- 2. 5alpha-reduced glucocorticoids, novel endogenous activators of the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5α-Reduced glucocorticoids: a story of natural selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucocorticoid-mediated repression of nuclear factor-κBdependent transcription involves direct interference with transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potentiation of glucocorticoid activity by 5 beta-dihydrocortisol: its role in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. [Specific binding sites of [3H] cortisol and [3H] dexamethasone in rat liver cell membrane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. files.core.ac.uk [files.core.ac.uk]